2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-3-piperidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGKJVRQGNAYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride typically involves the reaction of 2-methyl-3-nitroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst to facilitate the reduction of the nitro group to an amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the piperidine ring or the aniline moiety is substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted piperidine or aniline derivatives.
Scientific Research Applications
2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ABT-089: A Pyridine-Based Analog
Structure : ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride) shares a methyl-substituted heterocyclic core but replaces the aniline group with pyridine. The pyrrolidinylmethoxy substituent contrasts with the target compound’s piperidinyl group.
Pharmacology : ABT-089 is a well-characterized nAChR agonist with demonstrated neuroprotective and cognitive-enhancing effects in preclinical models. Its pyrrolidine ring (5-membered) may confer faster metabolic clearance compared to the target compound’s piperidine (6-membered), which could prolong activity .
Key Data :
| Property | ABT-089 | Target Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N₃O | C₁₂H₁₉Cl₂N₃ |
| Molecular Weight | 278.18 g/mol | 276.20 g/mol |
| Key Substituents | Pyridine, pyrrolidinylmethoxy | Aniline, piperidinyl, methyl |
| Receptor Specificity | α4β2 nAChR agonist | Likely nAChR modulation |
2-[2-(Piperidin-1-yl)ethoxy]aniline Dihydrochloride
Structure : This analog introduces an ethoxy linker between the piperidine and aniline groups, increasing molecular flexibility.
Applications : Used as a pharmaceutical intermediate, its ether linkage may improve blood-brain barrier penetration compared to the target compound’s direct piperidinyl substitution .
Key Data :
| Property | 2-[2-(Piperidin-1-yl)ethoxy]aniline Dihydrochloride | Target Compound |
|---|---|---|
| Molecular Formula | C₁₃H₂₂Cl₂N₂O | C₁₂H₁₉Cl₂N₃ |
| Molecular Weight | 291.22 g/mol | 276.20 g/mol |
| Substituent Effects | Enhanced solubility via ethoxy linker | Direct piperidinyl interaction |
Hazardous Aniline Derivatives (e.g., 4-Methylaniline Hydrochloride)
Structure: Simpler aniline salts like 4-methylaniline hydrochloride lack complex substitutions.
Fluorinated Analogs: 2-Fluoro-5-(triazol-1-yl)aniline Dihydrochloride
Structure : Fluorine and triazole groups introduce electronegativity and hydrogen-bonding capacity, absent in the target compound.
Applications : Fluorination enhances metabolic stability and bioavailability, making this analog preferable in agrochemical and drug synthesis .
Research Findings and Implications
- Receptor Interactions : The target compound’s piperidine group may favor sustained nAChR activation compared to ABT-089’s pyrrolidine, though empirical data is needed .
- Safety Profile : Unlike hazardous aniline derivatives (e.g., 4-methylaniline hydrochloride), the target’s substitutions likely reduce toxicity, but safety studies are warranted .
- Synthetic Utility : Compared to fluorinated analogs, the target compound lacks electronegative groups, limiting its use in environments requiring strong dipole interactions .
Biological Activity
2-Methyl-3-(piperidin-1-yl)aniline dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring attached to a methyl-substituted aniline. Its molecular formula is with a molecular weight of approximately 226.74 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating biological assays and therapeutic applications.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in pathological processes. The compound's structure suggests potential interactions similar to other piperidine derivatives, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in disease progression.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular pathways.
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit tumor growth has been demonstrated in various in vitro assays. For instance, it has shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest it can significantly inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Research has shown that modifications to the piperidine ring or the aniline moiety can significantly affect its binding affinity and pharmacological properties.
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Methyl substitution | Increased binding affinity | |
| Hydroxyl addition | Enhanced solubility and potency | |
| Ring modifications | Altered receptor interactions |
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines, demonstrating significant cytotoxicity at low concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Antimicrobial Studies : In a series of assays, this compound was tested against various bacterial strains, showing promising results with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
- Pharmacokinetics : Recent pharmacokinetic studies indicated favorable absorption characteristics when administered orally in animal models, suggesting potential for clinical applications .
Q & A
Basic: What are the optimal synthetic routes for 2-methyl-3-(piperidin-1-yl)aniline dihydrochloride, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, nucleophilic substitution, and salt formation (e.g., dihydrochloride conversion). Key steps include:
- Step 1: Reacting 3-amino-2-methylaniline with piperidine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the piperidin-1-yl moiety.
- Step 2: Acidification with HCl to form the dihydrochloride salt, enhancing solubility .
Optimization strategies: - Use catalysts like Pd/C for hydrogenation steps to reduce side products .
- Adjust reaction time (e.g., 12–24 hours) and temperature (60–80°C) to balance yield and purity.
- Monitor intermediates via TLC or HPLC to ensure reaction completion .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?
Answer:
Contradictions may arise from variations in experimental models or assay conditions. Methodological approaches include:
- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, C. albicans) to quantify potency .
- Mechanistic profiling: Use transcriptomics or proteomics to identify target pathways (e.g., oxidative stress modulation in antimicrobial activity vs. apoptosis induction in cancer cells) .
- Control experiments: Compare with structurally similar analogs (e.g., 5-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride) to isolate the role of the methyl-piperidine group .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm aromatic proton environments and piperidine ring conformation .
- Mass spectrometry (HRMS): Validate molecular weight (C₁₂H₁₈Cl₂N₂) and detect impurities .
- HPLC: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify purity (>95%) and identify byproducts .
- X-ray crystallography (if crystalline): Resolve 3D structure to confirm salt formation (dihydrochloride) .
Advanced: How does the dihydrochloride salt form influence solubility and bioactivity compared to the free base?
Answer:
- Solubility: The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, facilitating in vitro assays .
- Bioavailability: Enhanced solubility may improve cellular uptake, but chloride ions could interfere with certain assays (e.g., ion channel studies). Control experiments with free base (synthesized via neutralization) are recommended .
- Stability: The salt form may exhibit improved shelf-life under dry,低温 storage (2–8°C) compared to the hygroscopic free base .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols during weighing or dissolution .
- Spill management: Neutralize acid spills with sodium bicarbonate and collect waste in sealed containers for hazardous disposal .
- Storage: Store desiccated at 2–8°C to prevent degradation .
Advanced: What strategies can mitigate batch-to-batch variability in biological assays involving this compound?
Answer:
- Quality control: Implement strict HPLC and NMR batch testing to ensure consistency (>98% purity) .
- Standardized protocols: Use identical solvent systems (e.g., DMSO stocks diluted in PBS) across experiments to avoid solvent-induced artifacts .
- Replicate experiments: Include triplicate technical and biological replicates to assess reproducibility .
- Reference standards: Compare with commercially available analogs (e.g., 3-fluoro-4-(pyridin-3-ylmethoxy)aniline hydrochloride) to calibrate assay sensitivity .
Basic: How does the methyl group at the 2-position influence the compound’s reactivity and interaction with biological targets?
Answer:
- Steric effects: The methyl group reduces rotational freedom, stabilizing specific conformations that enhance binding to hydrophobic enzyme pockets (e.g., kinases) .
- Electronic effects: Electron-donating methyl groups increase electron density on the aniline ring, favoring electrophilic substitution reactions in synthetic modifications .
- Biological specificity: Methyl substitution may reduce off-target interactions compared to unmethylated analogs, as seen in SAR studies of similar piperidine derivatives .
Advanced: How can computational modeling (e.g., molecular docking) guide the design of derivatives with improved target selectivity?
Answer:
- Target identification: Use homology modeling to predict binding sites (e.g., bacterial gyrase for antimicrobial activity) .
- Docking simulations: Software like AutoDock Vina can screen derivatives for binding affinity to specific targets (e.g., EGFR for anticancer activity) .
- ADMET prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize candidates .
Basic: What are the documented stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH stability: Stable in acidic conditions (pH 2–4) but degrades in alkaline environments (pH >8), forming hydrolysis byproducts .
- Thermal stability: Decomposes above 150°C; store at 2–8°C to prevent thermal degradation .
- Light sensitivity: Protect from UV exposure to avoid photolytic decomposition (e.g., use amber vials) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the piperidine ring in modulating biological activity?
Answer:
- Ring modification: Synthesize analogs with substituted piperidines (e.g., 4-methylpiperazine) to test effects on potency and selectivity .
- Bioisosteric replacement: Replace piperidine with morpholine or pyrrolidine to assess impact on target engagement .
- Pharmacophore mapping: Identify critical hydrogen-bonding or hydrophobic interactions using X-ray co-crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
